4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride
Description
4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a nitrophenoxy group, and an ethoxyethyl chain
Properties
IUPAC Name |
4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5.ClH/c17-16(18)13-2-1-3-14(12-13)21-11-10-20-9-6-15-4-7-19-8-5-15;/h1-3,12H,4-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUDXKCNZIWZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, while the morpholine ring may interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(4-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(dimethylamino)ethoxy]aniline hydrochloride}
Uniqueness
4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can result in different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
